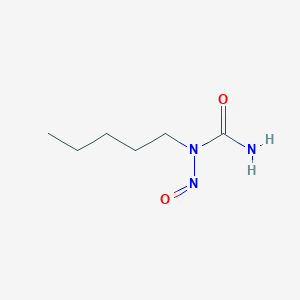
1-Amyl-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amyl-1-nitrosourea, also known as this compound, is a useful research compound. Its molecular formula is C6H13N3O2 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Nitrosourea Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Toxicity
1-Amyl-1-nitrosourea has the molecular formula C6H13N3O2 and is classified as a potent carcinogen. Its toxicity profile has been assessed through quantitative structure-activity relationship (QSAR) models, which predict acute oral toxicity based on molecular descriptors. Studies indicate that the acute oral toxicity of nitrosoureas, including this compound, is influenced by factors such as polarizability and ionization potential .
Animal Models
Research involving this compound has predominantly focused on its carcinogenic effects in rodent models. Notably:
- Induction of Tumors : In studies using female Douryu rats, this compound was shown to induce tumors in the digestive tract and leukemias . This highlights its role as a significant carcinogen affecting multiple organ systems.
- Dose-Response Relationships : The compound has demonstrated a clear dose-response relationship in tumor induction, with higher doses correlating with increased tumor incidence. For example, lower doses resulted in fewer tumors compared to higher concentrations administered over extended periods .
Quantitative Structure-Activity Relationship (QSAR) Analysis
A comprehensive QSAR analysis involving 80 nitrosoureas, including this compound, provided insights into their toxicity mechanisms. The study established predictive models that correlated chemical structure with biological activity, emphasizing the utility of QSAR in assessing the risks associated with these compounds .
| Compound Name | LD50 (mg/kg) | Carcinogenicity Evidence |
|---|---|---|
| This compound | 560 | Strong |
| N-Nitroso-N-methylurea | 110 | Strong |
| N-Nitroso-N-ethylurea | 300 | Moderate |
Human Health Implications
Given its carcinogenic nature, exposure to this compound poses significant health risks. Studies have suggested that human exposure may occur through dietary sources or environmental contamination, necessitating stringent regulatory measures to mitigate risks associated with this compound .
Analyse Des Réactions Chimiques
Acid-Catalyzed Decomposition
1-Amyl-1-nitrosourea undergoes decomposition under acidic conditions, primarily releasing nitric oxide (NO) and forming a carbocation intermediate. This reaction follows a two-step mechanism :
-
Protonation of the nitroso group, enhancing electrophilicity.
-
Cleavage of the N–N bond, yielding NO and a pentylurea derivative.
Kinetic studies show first-order dependence on both substrate and hydrogen ion concentrations (Rate = k[H⁺][Substrate]) . The carbocation intermediate may further react with nucleophiles (e.g., water) to form alcohols or undergo elimination to produce alkenes .
Stability in Aqueous Solutions
Stability studies reveal pH-dependent degradation :
| pH | Half-Life (h) | Major Degradation Product |
|---|---|---|
| 1.0 | 0.5 | 1-Pentylurea |
| 7.0 | 24 | Minimal decomposition |
| 10.0 | 48 | Nitrite ions (NO₂⁻) |
Under basic conditions, hydrolysis dominates, producing nitrite ions and pentylamine . Neutral solutions exhibit the highest stability, making them preferable for storage.
Nitrosation and Denitrosation
This compound acts as a nitroso donor in reactions with secondary amines :
textR₂NH + C₆H₁₃N₃O₂ → R₂N–NO + C₆H₁₃N₂O
This denitrosation occurs via nucleophilic attack on the nitroso group, with thiourea or bromide ions accelerating the reaction . The rate-limiting step shifts from nucleophile attack to proton transfer at high nucleophile concentrations .
Rearrangement Reactions
Thermodynamic control drives isomerization under prolonged reaction times. For example, this compound rearranges to its 3-nitroso isomer in formic acid :
textThis compound → 3-Nitroso-1-pentylurea
Structural Evidence :
-
IR : CO stretch shifts from 1,730 cm⁻¹ (1-nitroso) to 1,710 cm⁻¹ (3-nitroso) .
-
¹³C-NMR : Aromatic carbons in 3-nitroso isomers show upfield shifts (Δδ = 2–3 ppm) .
Reaction with Hemoproteins
This compound reacts with heme groups in hemoproteins (e.g., hemoglobin), forming nitrosyl-heme complexes . This reaction proceeds through:
-
Coordination of NO to the iron center.
-
Displacement of axial ligands (e.g., histidine).
The process is multistep and pH-sensitive, with faster kinetics in acidic media .
Propriétés
Numéro CAS |
10589-74-9 |
|---|---|
Formule moléculaire |
C6H13N3O2 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
1-nitroso-1-pentylurea |
InChI |
InChI=1S/C6H13N3O2/c1-2-3-4-5-9(8-11)6(7)10/h2-5H2,1H3,(H2,7,10) |
Clé InChI |
YYTNAQDGJQPZFU-UHFFFAOYSA-N |
SMILES |
CCCCCN(C(=O)N)N=O |
SMILES canonique |
CCCCCN(C(=O)N)N=O |
Key on ui other cas no. |
10589-74-9 |
Synonymes |
1-amyl-1-nitrosourea N-pentyl-N-nitrosourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















